molecular formula C14H16ClN3O5S B13787331 [4-(Carbamoylsulfonyl)phenethyl][(5-methylisoxazol-3-yl)carbonyl]ammonium chloride

[4-(Carbamoylsulfonyl)phenethyl][(5-methylisoxazol-3-yl)carbonyl]ammonium chloride

Cat. No.: B13787331
M. Wt: 373.8 g/mol
InChI Key: VUTUJTJQGIJOBJ-UHFFFAOYSA-N
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Description

[4-(Carbamoylsulfonyl)phenethyl][(5-methylisoxazol-3-yl)carbonyl]ammonium chloride is a complex organic compound with the molecular formula C14H14ClN3O5S. This compound is known for its unique chemical structure, which includes a carbamoylsulfonyl group, a phenethyl group, and a methylisoxazolyl group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Carbamoylsulfonyl)phenethyl][(5-methylisoxazol-3-yl)carbonyl]ammonium chloride typically involves multiple steps. One common method includes the reaction of 4-(carbamoylsulfonyl)phenethylamine with 5-methylisoxazole-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often used to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

[4-(Carbamoylsulfonyl)phenethyl][(5-methylisoxazol-3-yl)carbonyl]ammonium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenethyl and isoxazolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines and alcohols.

Scientific Research Applications

[4-(Carbamoylsulfonyl)phenethyl][(5-methylisoxazol-3-yl)carbonyl]ammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an additive in polymer production.

Mechanism of Action

The mechanism of action of [4-(Carbamoylsulfonyl)phenethyl][(5-methylisoxazol-3-yl)carbonyl]ammonium chloride involves its interaction with specific molecular targets. It binds to enzymes and proteins, altering their activity and function. The compound’s effects are mediated through pathways involving enzyme inhibition and modulation of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Carbamoylsulfonyl)phenethyl][(5-methylisoxazol-3-yl)carbonyl]ammonium chloride
  • 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
  • Sulfur compounds with similar functional groups .

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C14H16ClN3O5S

Molecular Weight

373.8 g/mol

IUPAC Name

2-(4-carbamoylsulfonylphenyl)ethyl-(5-methyl-1,2-oxazole-3-carbonyl)azanium;chloride

InChI

InChI=1S/C14H15N3O5S.ClH/c1-9-8-12(17-22-9)13(18)16-7-6-10-2-4-11(5-3-10)23(20,21)14(15)19;/h2-5,8H,6-7H2,1H3,(H2,15,19)(H,16,18);1H

InChI Key

VUTUJTJQGIJOBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)[NH2+]CCC2=CC=C(C=C2)S(=O)(=O)C(=O)N.[Cl-]

Origin of Product

United States

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